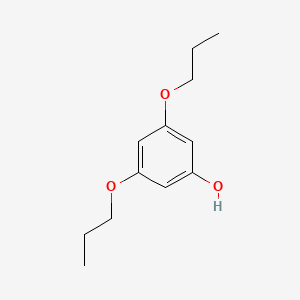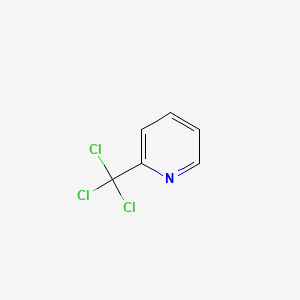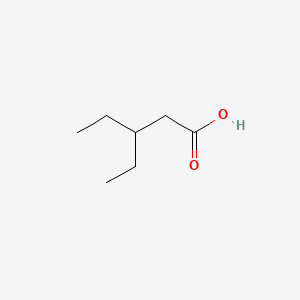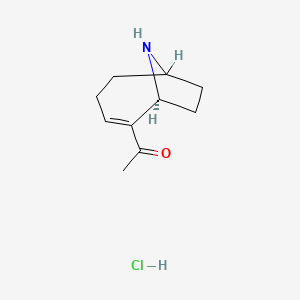
N-Hydroxymethylphenylacetamide
Übersicht
Beschreibung
N-Hydroxymethylphenylacetamide is a chemical compound with the molecular formula C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da . It is also known by other names such as Benzeneacetamide, N-(hydroxymethyl)- .
Molecular Structure Analysis
The InChI code for N-Hydroxymethylphenylacetamide is 1S/C9H11NO2/c11-7-10-9(12)6-8-4-2-1-3-5-8/h1-5,11H,6-7H2, (H,10,12) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the bonds between them .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Enzyme Interactions
- Flutamide Hydrolysis and Hepatotoxicity : N-Hydroxymethylphenylacetamide, identified as a metabolite in the hydrolysis of flutamide (an antiandrogen drug), plays a role in the drug's metabolic pathways. Arylacetamide deacetylase (AADAC) is a key enzyme responsible for this process, primarily in the liver. This pathway is significant in understanding flutamide-induced hepatotoxicity (Watanabe et al., 2009).
Environmental Impact and Toxicology
- Cyto-Genotoxicity in Aquatic Organisms : Studies on the freshwater bivalve Dreissena polymorpha show that N-Hydroxymethylphenylacetamide (as paracetamol) causes moderate cyto-genotoxicity, impacting lysosomal membrane stability and inducing activities of certain enzymes like catalase and glutathione S-transferase. This research helps understand environmental impacts of pharmaceutical contaminants (Parolini et al., 2010).
Pharmaceutical Synthesis and Drug Development
- Antimalarial Drug Synthesis : N-Hydroxymethylphenylacetamide is an intermediate in the synthesis of antimalarial drugs. Research involving chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide provides insights into optimizing synthesis processes for pharmaceuticals (Magadum & Yadav, 2018).
Biological Effects and Therapeutic Potentials
Anti-Arthritic Properties : N-Hydroxymethylphenylacetamide demonstrates promising anti-arthritic properties. Studies on rats indicate its effectiveness in reducing inflammatory cytokines and oxidative stress markers, highlighting its potential as a therapeutic agent for arthritis (Jawed et al., 2010).
Hepatotoxicity and Protective Effects : The compound's role in hepatotoxicity, specifically in relation to overdose, is studied. Research on the protective effects of curcumin and α-lipoic acid against N-Hydroxymethylphenylacetamide-induced liver damage highlights its significance in understanding drug-induced liver injuries (Alhusain et al., 2022).
Eigenschaften
IUPAC Name |
N-(hydroxymethyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-7-10-9(12)6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBWKSWPAMJCSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212094 | |
| Record name | N-(Hydroxymethyl)phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(hydroxymethyl)-2-phenylacetamide | |
CAS RN |
6291-06-1 | |
| Record name | N-(Hydroxymethyl)phenylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4616 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Hydroxymethyl)phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



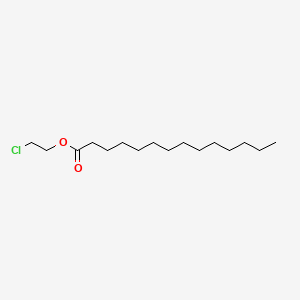



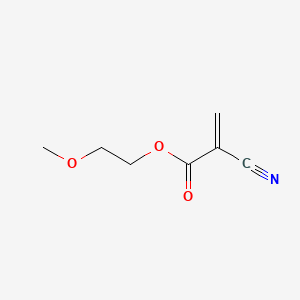
amino]phenyl]-](/img/structure/B1595035.png)
